2-(2-Iodophenoxy)aniline

Overview

Description

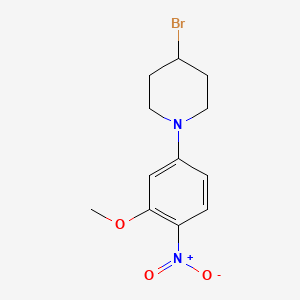

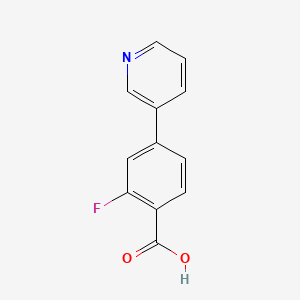

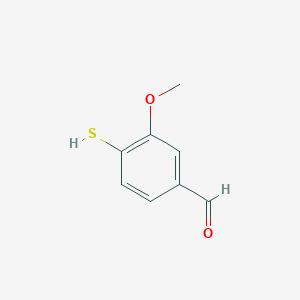

2-(2-Iodophenoxy)aniline, also known as 2-Iodoaniline, is a chemical compound of the aromatic amine family. It is an organic compound composed of an aniline group, an aryl group, and an iodine atom. 2-Iodoaniline is a versatile compound that has a wide range of applications in various scientific fields. It is a useful reagent in organic synthesis, and has been used in the preparation of other organic compounds. In addition, 2-Iodoaniline has been used in a variety of scientific research applications, including in biochemistry, physiology, and pharmacology.

Scientific Research Applications

Catalytic System Development

Yang et al. (2010) demonstrated the use of 2-(2-iodophenoxy)aniline in developing a catalytic system for synthesizing dibenzo[b,f][1,4]oxazepin-11(10H)-ones. They utilized PdI(2) and 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) as catalysts, achieving good yields under mild conditions (Yang, Cao, Robertson, & Alper, 2010).

Chemiluminescence Studies

Díaz, Sánchez, and García (1996) investigated the role of compounds including p-iodophenol (related to 2-(2-iodophenoxy)aniline) in enhancing chemiluminescence. They focused on assaying low concentrations of hydrogen peroxide, observing increased sensitivity with enhanced chemiluminescence (Díaz, Sánchez, & García, 1996).

Catalytic Oxidation Research

Zhang et al. (2009) explored the use of Fe(3)O(4) magnetic nanoparticles (MNPs) in the catalytic oxidation of compounds including aniline. Their research contributes to understanding how such catalysts can assist in removing harmful compounds from aqueous solutions (Zhang, Zhao, Niu, Shi, Cai, & Jiang, 2009).

Radical Arylation Techniques

Jasch et al. (2012) studied the radical arylation of anilines, a process relevant to the context of 2-(2-iodophenoxy)aniline. Their work highlighted the high regioselectivity achieved through this method, showcasing its potential in organic synthesis (Jasch, Scheumann, & Heinrich, 2012).

Synthesis of Anilines

Mizuno and Yamano (2005) developed a one-pot synthesis method for anilines from phenols, demonstrating a novel approach that could be applicable to 2-(2-iodophenoxy)aniline-related compounds (Mizuno & Yamano, 2005).

Electrical Conductivity in Polymers

Cao, Li, Xue, and Guo (1986) conducted research on aniline oligomers and polyaniline, focusing on their spectroscopic and electrical characterization. This research provides insights into the potential applications of aniline derivatives in areas like alternative energy sources and information storage (Cao, Li, Xue, & Guo, 1986).

Aromatic Hydroxylation by Microorganisms

Burkhead, Peterson, and Bolen (1994) explored the hydroxylation of aniline by various species of Aspergillus, which is significant for understanding biotransformation processes involving aniline derivatives (Burkhead, Peterson, & Bolen, 1994).

Metabolite Synthesis and Characterization

Kenny et al. (2004) synthesized and characterized metabolites of diclofenac, including aniline derivatives. This research is crucial for understanding the metabolic pathways and potential applications of these compounds in medicinal chemistry (Kenny, Maggs, Meng, Sinnott, Clarke, Park, & Stachulski, 2004).

Electrochemical Polymerization

Mu (2004) studied the electrochemical copolymerization of aniline and o-aminophenol, providing insights into the synthesis of conducting polymers and their potential applications in various fields (Mu, 2004).

Future Directions

properties

IUPAC Name |

2-(2-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVDNSKZTNGJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Iodophenoxy)aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)